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molecular formula C11H14OS B8521355 1-(2-Methyl-4-methylsulfanyl-phenyl)-propan-1-one

1-(2-Methyl-4-methylsulfanyl-phenyl)-propan-1-one

Cat. No. B8521355
M. Wt: 194.30 g/mol
InChI Key: GXCXNNUJPQRQPS-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

To a solution of EtMgBr (11.90 ml, 35.72 mmol) in toluene (40 ml) at 0° C. is added 2-Methyl-4-methylsulfanyl-benzonitrile (2.43 g, 14.89 mmol) in toluene dropwise over 30 mins. The reaction is then left to reach RT overnight with stirring. After this time, the contents are poured into ice, conc. H2SO4 (3 ml) is added and the contents are vigorously stirred for 4 hrs at RT. The misture is extracted into EtOAc, washed with H2O, brine, dried (MgSO4) and concentrated in vacuo to give a yellow solid; MS m/z=195.1 [M+H]+; H NMR 400.13 MHz (CDCl3) −7.09 (2H, m), 2.41 (2H, q), 2.52 (6H, s), 1.20 (3H, t).
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][Mg+].[Br-].[CH3:5][C:6]1[CH:13]=[C:12]([S:14][CH3:15])[CH:11]=[CH:10][C:7]=1[C:8]#N.[OH:16]S(O)(=O)=O>C1(C)C=CC=CC=1>[CH3:5][C:6]1[CH:13]=[C:12]([S:14][CH3:15])[CH:11]=[CH:10][C:7]=1[C:8](=[O:16])[CH2:2][CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
11.9 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
2.43 g
Type
reactant
Smiles
CC1=C(C#N)C=CC(=C1)SC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction is then left
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the contents are vigorously stirred for 4 hrs at RT
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The misture is extracted into EtOAc
WASH
Type
WASH
Details
washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=C(C=CC(=C1)SC)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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